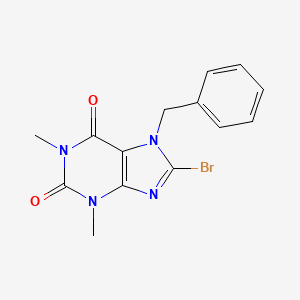

2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

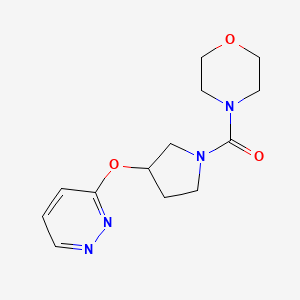

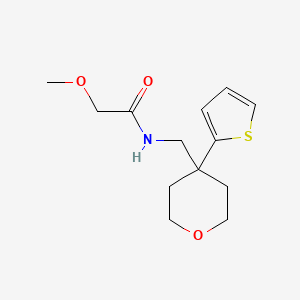

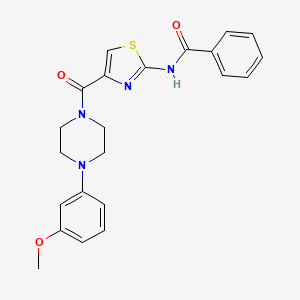

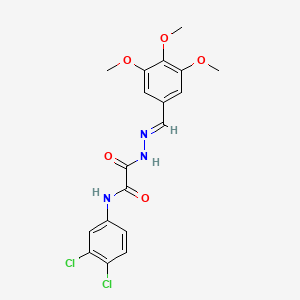

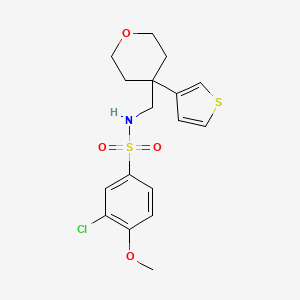

Molecular Structure Analysis

The molecular structure of “2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide” consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . The boiling point and storage temperature are not specified .Aplicaciones Científicas De Investigación

Anticancer Potentials

A study conducted by Sayed et al. (2021) focused on the design, synthesis, and evaluation of sulfonamide derivatives endowed with hydrazone coupled to dimethyl and/or diethyl malonates as VEGFR-2 inhibitors. These compounds exhibited significant anticancer activities against HepG2, HCT-116, and MCF-7 cell lines, with certain derivatives showing potent inhibitory effects, highlighting their potential as anticancer agents (Sayed et al., 2021).

Enzyme Inhibition

Sulfonamide derivatives have been evaluated for their inhibitory effects on carbonic anhydrases (CAs), crucial enzymes involved in various physiological processes. Güzel et al. (2010) discovered that 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides possess potent inhibitory activity against both α- and β-class CAs from human and pathogenic bacteria, showcasing the broad applicability of these compounds in medicinal chemistry and drug design (Güzel et al., 2010).

Organic Synthesis Applications

Sulfonamide compounds, including those based on the 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide scaffold, have been utilized in organic synthesis. Yang and Tian (2017) highlighted the role of sulfonyl hydrazides, including derivatives of this compound, as powerful sulfonyl sources in forming carbon-sulfur, sulfur-nitrogen, and other types of bonds. This versatility makes them valuable in the synthesis of various organic compounds, including sulfones, sulfonamides, and sulfonyl halides (Yang & Tian, 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-hydrazinyl-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)8-6-4-3-5-7(8)10-9/h3-6,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVJQMLJROKZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2705965.png)

![2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2705970.png)

![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/no-structure.png)

![Isoquinolin-1-yl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2705980.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate](/img/structure/B2705981.png)